Cicortonide

Description

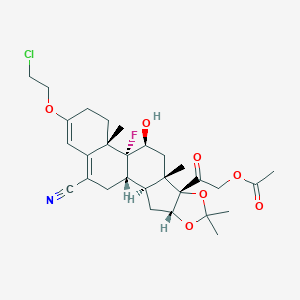

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOESEFMFRCCMQV-QWAPGEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043201 | |

| Record name | Cicortonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19705-61-4 | |

| Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicortonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicortonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICORTONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Investigations of Cicortonide

In Vitro Pharmacological Studies of Cicortonide

In vitro studies are fundamental in the early stages of drug development, providing crucial insights into the biological activity of a compound before it is tested in living organisms. nih.gov These studies utilize cellular and molecular systems to characterize the pharmacological profile of a substance like this compound.

Development and Application of Advanced Cellular Assays and Models for this compound Activity

The investigation of this compound's activity in a laboratory setting relies on the use of sophisticated cell-based assays. sigmaaldrich.comdanaher.com These assays are designed to mimic physiological conditions and provide biologically relevant data on how the compound affects cellular processes. sigmaaldrich.comsigmaaldrich.com

Advanced cellular models are crucial for understanding the specific effects of corticosteroids. For instance, genetically modified cells can be engineered to report on the activation of specific cellular pathways when exposed to a compound. danaher.com High-content analysis (HCA) is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the drug's effects. nuvisan.com This can include analyzing changes in protein location, cell shape, and the presence of specific biomarkers. nuvisan.com For corticosteroids like this compound, which act on the glucocorticoid receptor (GR), reporter gene assays are particularly useful. nuvisan.comwikidoc.org In these assays, a reporter gene is linked to a glucocorticoid response element, and the level of reporter gene expression indicates the extent of GR activation by the compound. wikidoc.org

The table below outlines some of the advanced cellular assays that can be applied to study this compound's activity.

| Assay Type | Principle | Application for this compound |

| Reporter Gene Assays | Measures the activation of a specific transcription factor (e.g., Glucocorticoid Receptor) by linking it to the expression of a reporter gene (e.g., luciferase). nuvisan.com | Quantifying the potency and efficacy of this compound in activating the Glucocorticoid Receptor. wikidoc.org |

| High-Content Analysis (HCA) | Automated microscopy and image analysis to measure multiple cellular parameters (e.g., protein translocation, cell morphology) in response to a compound. nuvisan.com | Assessing the multifaceted cellular effects of this compound, including its impact on inflammatory pathways and cell health. |

| Second Messenger Assays | Measures the levels of intracellular signaling molecules (e.g., cAMP, IP-1) that are modulated by receptor activation. nuvisan.com | Investigating the downstream signaling cascades affected by this compound's interaction with its target receptors. |

| Cytokine Secretion Assays | Quantifies the release of cytokines (e.g., interleukins, TNF-alpha) from immune cells in response to a stimulus, and how this is modulated by the compound. nuvisan.com | Determining the anti-inflammatory potential of this compound by measuring its ability to suppress pro-inflammatory cytokine production. |

Characterization of this compound's Biological Responses in Defined In Vitro Systems

Once appropriate in vitro systems are established, they are used to characterize the specific biological responses elicited by this compound. A key aspect of this is determining the compound's mechanism of action. For corticosteroids, this typically involves binding to the glucocorticoid receptor (GR). wikidoc.orgiiab.me Upon binding, the activated GR complex can act in two primary ways: transactivation and transrepression. wikidoc.org

Transactivation: The GR complex directly binds to specific DNA sequences, known as glucocorticoid response elements (GREs), leading to the increased transcription of target genes. wikidoc.org Many of the anti-inflammatory effects of corticosteroids are mediated through this pathway. teknokrat.ac.id

Transrepression: The activated GR complex interacts with other transcription factors, such as NF-κB and AP-1, preventing them from activating pro-inflammatory genes. wikidoc.org

In vitro studies can dissect these mechanisms. For example, by using cell lines with specific mutations in the GR or associated signaling pathways, researchers can pinpoint the exact molecular interactions responsible for this compound's effects. Furthermore, these systems allow for the determination of key pharmacodynamic parameters, such as the concentration of the drug required to produce a half-maximal effect (EC50), which is a measure of its potency. nih.gov

The following table summarizes the types of biological responses that can be characterized for this compound in vitro.

| Biological Response | In Vitro Methodology | Expected Outcome for a Corticosteroid |

| Receptor Binding Affinity | Radioligand binding assays or surface plasmon resonance (SPR) | High affinity for the Glucocorticoid Receptor. |

| Gene Expression Profiling | Microarray or RNA-sequencing | Upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes. |

| Inhibition of Inflammatory Mediators | ELISA or multiplex assays | Reduced production of prostaglandins, leukotrienes, and pro-inflammatory cytokines. iiab.me |

| Effects on Cell Proliferation and Viability | MTT or WST-1 assays, cell counting | Potential for anti-proliferative effects on certain cell types. teknokrat.ac.id |

Methodologies for Screening Novel Chemical Compounds for Biological Activity

The discovery of new drugs often begins with the screening of large libraries of chemical compounds to identify those with desired biological activities. mdpi.comnih.gov High-throughput screening (HTS) is a key methodology in this process, allowing for the rapid testing of thousands of compounds. danaher.com

For corticosteroid-like activity, an initial screen might involve a simple, robust assay, such as a GR binding assay or a reporter gene assay. nuvisan.commdpi.com Compounds that show activity in this primary screen are then subjected to a series of more complex secondary assays to confirm and further characterize their effects. mdpi.com These secondary assays could include cell-based models of inflammation or specific diseases.

Computational methods, such as molecular docking, are also increasingly used in the screening process. nih.gov These in silico techniques can predict how a compound might interact with a target protein, such as the GR, helping to prioritize which compounds to test in the laboratory. nih.gov

Non-clinical In Vivo Pharmacological Studies of this compound

Following in vitro characterization, promising drug candidates like this compound are advanced to non-clinical in vivo studies. These studies are conducted in living animals to evaluate the compound's effects in a whole biological system. nih.govprogress-lifesciences.nl

Selection and Utilization of Relevant Non-human Animal Models for Mechanistic Investigations

The choice of an appropriate animal model is critical for obtaining meaningful data. nih.govnih.gov The model should, as closely as possible, mimic the human condition or disease for which the drug is intended. For corticosteroids, a variety of animal models of inflammation are used, such as those induced by carrageenan, collagen, or other inflammatory agents.

Transgenic animal models, where specific genes have been altered, can be particularly valuable for mechanistic studies. nih.govamegroups.org For example, a mouse model with a modified glucocorticoid receptor could be used to investigate the specific role of this receptor in mediating the effects of this compound. The use of such models helps to elucidate the compound's mechanism of action in a complex physiological environment. amegroups.orgcyagen.com

Comprehensive Pharmacodynamic Evaluation of this compound in Preclinical Models

Pharmacodynamic (PD) studies in animals aim to understand the relationship between the drug concentration at the site of action and the resulting pharmacological effect. alimentiv.comcatapult.org.uk This involves measuring both the drug's concentration in relevant tissues and the magnitude and time course of its biological effects. catapult.org.uk

For this compound, this would involve administering the compound to an appropriate animal model of inflammation and then measuring various markers of inflammation over time. This could include assessing swelling, cellular infiltration into inflamed tissues, and the levels of inflammatory mediators. By correlating these effects with the measured drug concentrations, a dose-response relationship can be established. europa.eu This information is crucial for determining the potential therapeutic dose range for future clinical studies in humans. alimentiv.comeuropa.eu

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to integrate and analyze these data. frontiersin.org PK/PD models can help to predict the time course of a drug's effect and optimize dosing regimens to maximize efficacy. catapult.org.ukfrontiersin.org

The table below provides an overview of a typical in vivo pharmacodynamic evaluation for a corticosteroid.

| Parameter | Animal Model | Measurement | Purpose |

| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Paw volume measurement | To quantify the ability of this compound to reduce acute inflammation. |

| Inhibition of Leukocyte Infiltration | Peritonitis model in mice | Cell counts in peritoneal lavage fluid | To assess the effect of this compound on immune cell migration to a site of inflammation. |

| Modulation of Gene Expression | Tissue samples from a relevant disease model | qPCR or Western blotting for inflammatory markers | To confirm the in vitro findings on gene and protein expression in a living organism. |

| Systemic Effects | Healthy animals | Measurement of blood glucose and adrenal gland weight | To evaluate potential systemic glucocorticoid effects. |

Molecular and Mechanistic Studies of Cicortonide

Cicortonide Receptor Interactions and Ligand Binding Kinetics

Comprehensive searches for specific data on the receptor interactions and ligand binding kinetics of this compound did not yield specific experimental results. The following sections outline the parameters for which data was sought.

Determination of Ligand-Receptor Association and Dissociation Rates for this compound

No specific studies determining the ligand-receptor association (k_on) or dissociation (k_off) rates for this compound were found in the available literature. The association rate constant describes the rate at which a ligand binds to its receptor, while the dissociation rate constant quantifies the rate at which the ligand-receptor complex breaks apart derangedphysiology.comnih.govexcelleratebio.com. These kinetic parameters are crucial for understanding the time course of a drug's action at its target.

Analysis of Equilibrium and Kinetically Derived Affinity Constants for this compound Binding

There is no available data from equilibrium or kinetic binding studies that would allow for the analysis of this compound's affinity constants, such as the equilibrium dissociation constant (K_d) or the inhibition constant (K_i). The K_d value, calculated as the ratio of k_off to k_on, is a measure of a ligand's binding affinity, with lower K_d values indicating higher affinity derangedphysiology.comwikipedia.orgpharmacologycanada.org.

Interactive Data Table: Binding Kinetics of this compound No publicly available data could be retrieved to populate this table.

| Parameter | Value | Receptor System | Reference |

|---|---|---|---|

| Association Rate (k_on) | Data not available | Data not available | N/A |

| Dissociation Rate (k_off) | Data not available | Data not available | N/A |

| Equilibrium Dissociation Constant (K_d) | Data not available | Data not available | N/A |

| Inhibition Constant (K_i) | Data not available | Data not available | N/A |

Impact of Structural Modifications on this compound Binding Kinetics in Receptor Systems

No research detailing the impact of structural modifications on the binding kinetics of this compound in any receptor system could be located. Such studies would involve synthesizing analogs of this compound and evaluating how changes to its chemical structure affect its association and dissociation rates, providing insight into its structure-activity relationship (SAR).

Investigation of Allosteric Modulation Effects on this compound Receptor Binding Kinetics

There were no findings from investigations into the effects of allosteric modulators on the receptor binding kinetics of this compound. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site and can alter the binding affinity and/or efficacy of the primary ligand rsc.orgnih.gov. Studies in this area would assess whether other compounds can positively or negatively regulate this compound's interaction with its target receptor.

This compound Enzyme Inhibition and Enzymatic Pathway Modulation

Identification of Specific Enzymatic Targets for this compound

No specific enzymatic targets for this compound have been identified in the reviewed literature. Research in this area would typically involve screening this compound against a panel of enzymes to identify any inhibitory activity and subsequently determine the mechanism of that inhibition.

Glucocorticoid-mediated Modulation of Enzymatic Pathways and Catalytic Activity

Glucocorticoids exert profound modulatory effects on a wide array of enzymatic pathways, primarily through their regulation of gene expression. researchgate.net

Key Modulated Pathways:

Inflammatory Pathways: Glucocorticoids are potent suppressors of inflammatory pathways. They inhibit the expression of enzymes like COX-2 and iNOS, which are critical for the synthesis of prostaglandins and nitric oxide, respectively. mdpi.com This is a cornerstone of their anti-inflammatory effect.

Metabolic Pathways: They play a crucial role in regulating glucose, fat, and protein metabolism. In the liver, glucocorticoids stimulate gluconeogenesis by inducing the expression of enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

Steroid Metabolism: As mentioned, glucocorticoids influence the activity of 11β-HSD enzymes. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying glucocorticoid action in tissues like the liver and adipose tissue. Conversely, 11β-HSD2 inactivates cortisol to cortisone, protecting tissues like the kidney from excessive glucocorticoid effects. nih.gov

MAPK Pathway: Glucocorticoids can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. They achieve this by inducing the expression of MAPK Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAPKs like Erk-1/2, thereby downregulating downstream inflammatory responses. nih.gov

Table 2: Examples of Enzymes and Pathways Modulated by Glucocorticoids

| Pathway | Enzyme/Protein | Effect of Glucocorticoids | Consequence |

| Inflammation | Cyclooxygenase-2 (COX-2) | Decreased Expression | Reduced prostaglandin synthesis |

| Inflammation | Inducible Nitric Oxide Synthase (iNOS) | Decreased Expression | Reduced nitric oxide production |

| Inflammation | MAPK Phosphatase-1 (MKP-1) | Increased Expression | Inhibition of MAPK signaling nih.gov |

| Metabolism | Phosphoenolpyruvate Carboxykinase (PEPCK) | Increased Expression | Promotion of gluconeogenesis |

| Steroid Action | 11β-HSD1 | Increased/Decreased Expression (tissue-specific) | Modulation of local glucocorticoid activity nih.gov |

This compound's Modulation of Cellular Signaling Pathways and Gene Expression

As specific data for this compound is unavailable, this section describes the general mechanisms by which glucocorticoids modulate cellular signaling and gene expression.

Analysis of Gene Expression Regulation by Glucocorticoids at the Transcriptional Level

The regulation of gene expression at the transcriptional level is the principal mechanism of glucocorticoid action. atsjournals.orgnih.gov

Transactivation: The activated GR dimer can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. atsjournals.orgoup.com This binding typically recruits coactivator proteins, which facilitate the assembly of the transcription machinery and increase the rate of gene transcription. atsjournals.org This mechanism is responsible for the expression of anti-inflammatory proteins and enzymes involved in metabolic regulation. frontiersin.org

Transrepression: This is a key mechanism for the anti-inflammatory effects of glucocorticoids. nih.gov The activated GR, without directly binding to DNA, can tether to other DNA-bound transcription factors, such as NF-κB and AP-1. nih.gov This interaction prevents these pro-inflammatory factors from recruiting their own coactivators, thereby repressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.

Negative GREs (nGREs): In some cases, the GR can bind to DNA sequences called negative GREs. This binding recruits corepressor complexes, which actively inhibit the transcription of the associated gene. nih.gov

Studies on Protein Expression and Post-Translational Modifications Induced by Glucocorticoids

The transcriptional changes induced by glucocorticoids lead to subsequent alterations in protein expression and their post-translational modifications (PTMs).

Altered Protein Expression: The up- or down-regulation of gene transcription directly results in an increase or decrease in the synthesis of the corresponding proteins. For example, glucocorticoids increase the expression of the anti-inflammatory protein Annexin A1 and decrease the expression of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For this compound, a synthetic glucocorticoid, understanding these relationships is pivotal for elucidating its mechanism of action and for the rational design of new analogues with potentially improved therapeutic profiles. While specific, publicly available research focusing exclusively on the SAR of this compound is limited, a comprehensive understanding can be extrapolated from the well-established principles governing the corticosteroid class of compounds.

Elucidation of Key Structural Motifs and Pharmacophores Essential for this compound's Biological Activity

The biological activity of this compound is intrinsically linked to its complex steroidal architecture, which features several key structural motifs and pharmacophoric elements that are crucial for its interaction with the glucocorticoid receptor (GR). Analysis of this compound's structure, in the context of general corticosteroid SAR, allows for the identification of these essential features.

The foundational pregnane skeleton, a C21 steroid framework, provides the necessary three-dimensional conformation for receptor binding. Specific modifications to this core structure are known to significantly influence potency and selectivity. In this compound, these include:

The 9α-fluoro group: This modification is a well-known potentiator of glucocorticoid activity. The high electronegativity of fluorine is thought to increase the acidity of the 11β-hydroxyl group, enhancing its hydrogen bonding capacity with the GR.

The 11β-hydroxyl group: This feature is essential for glucocorticoid activity, as it forms a critical hydrogen bond with the GR, anchoring the ligand in the binding pocket.

The Δ¹,⁴-diene system in the A-ring: The introduction of a double bond between carbons 1 and 2, in addition to the one at C4-C5, flattens the A-ring. This conformational change is associated with an increase in glucocorticoid potency and a reduction in mineralocorticoid side effects.

The 16α,17α-acetonide: The cyclic ketal formed between the 16α- and 17α-hydroxyl groups with acetone is a common feature in potent synthetic corticosteroids. This bulky group enhances lipophilicity, which can improve tissue penetration, and also serves to protect the 17α-hydroxyl group from metabolic degradation. The 16α-substitution also helps to minimize mineralocorticoid activity.

The 21-acetate group: Esterification of the 21-hydroxyl group can influence the pharmacokinetic properties of the molecule, such as its duration of action.

The 3-(2-chloroethoxy) and 6-carbonitrile substitutions: These unique modifications on the A-ring of this compound likely modulate its electronic and steric properties, potentially influencing receptor affinity, selectivity, and metabolic stability.

A pharmacophore model for glucocorticoids typically includes a steroid backbone, a hydrogen bond donor at the 11β position, a hydrogen bond acceptor at the C3-keto position (though modified in this compound's enol ether structure), and specific hydrophobic and steric features that complement the GR binding site. The unique substitutions on this compound's A-ring would necessitate a refined pharmacophore model to fully capture its specific interactions.

| Structural Feature | Presumed Contribution to Biological Activity |

| Pregnane Skeleton | Provides the fundamental three-dimensional scaffold for receptor binding. |

| 9α-fluoro group | Potentiates glucocorticoid activity, likely by enhancing hydrogen bonding at the 11β-hydroxyl position. |

| 11β-hydroxyl group | Acts as a critical hydrogen bond donor for anchoring within the glucocorticoid receptor. |

| Δ¹,⁴-diene system | Flattens the A-ring, increasing glucocorticoid potency and reducing mineralocorticoid effects. |

| 16α,17α-acetonide | Enhances lipophilicity and metabolic stability, while minimizing mineralocorticoid activity. |

| 21-acetate group | Modulates pharmacokinetic properties, including duration of action. |

| 3-(2-chloroethoxy) group | Influences electronic and steric properties, potentially affecting receptor affinity and selectivity. |

| 6-carbonitrile group | Modifies the electronic character of the A-ring, possibly impacting receptor interaction and metabolic profile. |

Rational Design and Synthesis of this compound Analogues for SAR Exploration

The rational design of this compound analogues for SAR studies would involve the systematic modification of its key structural motifs. The goal of such a program would be to probe the importance of each feature for biological activity and to potentially develop new compounds with improved properties, such as enhanced potency, greater selectivity for the GR over other steroid receptors, or a more favorable pharmacokinetic profile.

A synthetic strategy for producing this compound analogues would likely start from a common corticosteroid precursor, such as triamcinolone (B434) or a related 16α-hydroxylated steroid. The synthesis would then diverge to introduce the specific functionalities seen in this compound and its hypothetical analogues. For instance, to explore the role of the 3-(2-chloroethoxy) group, a series of analogues with different ether linkages at this position could be synthesized. Similarly, the 6-carbonitrile could be replaced with other electron-withdrawing or sterically different groups to assess the impact of this substitution.

Hypothetical Analogues for SAR Studies:

| Analogue Series | Rationale for Synthesis |

| A-Ring Modifications: | |

| Analogues with varied C3-ether chains | To investigate the influence of the length and nature of the ether substituent on activity. |

| Analogues with different C6-substituents | To determine the electronic and steric requirements at this position. |

| C/D-Ring and Side-Chain Modifications: | |

| Analogues lacking the 9α-fluoro group | To quantify the contribution of this group to overall potency. |

| Analogues with different C16,17-ketals | To explore the impact of varying the size and lipophilicity of the ketal group. |

| Analogues with different C21-esters | To modulate the prodrug characteristics and duration of action. |

The synthesis of these analogues would require multi-step chemical transformations, leveraging the extensive body of knowledge in steroid chemistry. Each synthesized compound would then be subjected to rigorous purification and structural characterization before biological evaluation.

Correlation of Specific Structural Features with Observed Mechanistic and Biological Outcomes

Following the successful design and synthesis of this compound analogues, the next critical step is to correlate their specific structural modifications with their observed effects in biological assays. This process allows for the development of a predictive SAR model.

In vitro assays would be employed to determine the binding affinity of each analogue for the GR and other relevant steroid receptors (e.g., mineralocorticoid, progesterone, and androgen receptors) to assess selectivity. Functional assays, such as reporter gene assays, would be used to measure the ability of the analogues to activate or repress gene transcription mediated by the GR.

Illustrative SAR Data Table (Hypothetical):

| Analogue | Modification from this compound | GR Binding Affinity (IC₅₀, nM) | Transcriptional Activation (EC₅₀, nM) | Selectivity vs. MR |

| This compound | - | 1.5 | 0.8 | 500-fold |

| Analogue 1 | C3-methoxy | 3.2 | 1.9 | 450-fold |

| Analogue 2 | C6-nitro | 1.8 | 1.0 | 520-fold |

| Analogue 3 | 9α-chloro | 2.5 | 1.5 | 480-fold |

| Analogue 4 | C21-hydroxyl (de-acetylated) | 1.6 | 0.9 | 510-fold |

Computational Chemistry and Rational Design of Cicortonide Analogues

Theoretical Molecular Interactions of Cicortonide

Theoretical studies of corticosteroids like this compound are crucial for understanding their mechanism of action at an atomic level. These methods provide insights that are often unattainable through experimental means alone.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are fundamental in computational chemistry for analyzing the electronic properties of molecules. nih.gov For corticosteroid analogues, QM methods are used to determine characteristics like the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These electronic properties are critical determinants of a molecule's reactivity and its ability to interact with its biological target. researchgate.netiiab.me

For instance, DFT calculations on various steroid derivatives have been used to analyze the electronic density of their optimized structures, providing insights into their reactivity. researchgate.net Understanding the electronic structure is essential for predicting conductivity, optical properties, and reactivity, which are key to developing next-generation therapeutics. archive.org Such calculations could be applied to this compound to predict its electronic and geometric properties, offering a basis for understanding its interaction with the GR and for designing analogues with modified electronic profiles to enhance binding or selectivity. iiab.me

Table 1: Illustrative Electronic Properties Computable via Quantum Mechanics for a Corticosteroid Analogue (Note: This data is representative of what could be calculated for this compound based on studies of similar compounds.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons in a reaction |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; a smaller HOMO-LUMO gap often implies higher reactivity |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and non-bonded interactions |

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for studying the dynamic nature of biological systems. nih.govaxios-research.com Unlike static docking, MD simulations provide a time-resolved view of the conformational flexibility and dynamics of a drug-target complex, which is crucial for a comprehensive understanding of binding events. axios-research.comuniprot.org These simulations are routinely used to study corticosteroid-GR interactions. frontiersin.org

MD simulations are employed to assess the stability of a ligand bound to its receptor. frontiersin.org For corticosteroid analogues, simulations of the ligand-GR complex can reveal how the binding of the ligand affects the protein's structure and stability over time. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the simulation period suggests that the complex is structurally stable. wikipedia.orgyoutube.com

For example, MD simulations of different agonists bound to the GR have shown how each ligand induces distinct conformational changes in the receptor. frontiersin.org The stability of these complexes is crucial, and a stable ligand-receptor complex typically maintains an RMSD value below 3 Å. youtube.com Furthermore, analysis of Root Mean Square Fluctuation (RMSF) for each residue can identify flexible and rigid regions of the protein upon ligand binding, indicating which parts of the receptor are most affected by the interaction. wikidoc.orgwikipedia.org These analyses would be invaluable for confirming the stability of a potential this compound-GR complex.

Table 2: Representative MD Simulation Stability Data for a Corticosteroid-GR Complex (Note: This table illustrates typical data obtained from MD simulations of corticosteroid analogues.)

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Key Observation |

|---|---|---|---|

| 0-20 | Fluctuating (1.0 - 2.5) | Fluctuating (0.5 - 1.5) | Initial equilibration of the complex |

| 20-80 | Stable (avg. 1.8) | Stable (avg. 1.0) | The complex reaches a stable conformation |

Studies on the GR have shown that the binding of different agonists can lead to distinct dynamic states of the receptor, which in turn affects its interaction with co-regulator proteins and ultimately its biological activity. frontiersin.org The flexibility of specific regions, such as loops within the binding pocket, can be critical for accommodating the ligand and establishing strong interactions. wikidoc.org For a molecule like this compound, understanding its conformational preferences and how they are influenced by the binding pocket environment is key to explaining its potency and for designing analogues with improved efficacy. nucleos.com

Advanced Molecular Mechanics and Molecular Dynamics Simulations of this compound-Target Complexes

Molecular Docking Simulations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used for virtual screening and to propose binding modes. nih.gov

Molecular docking simulations would be the first step in a computational investigation of this compound. These simulations would place this compound into the ligand-binding domain (LBD) of the GR. The resulting poses are then scored based on functions that estimate the binding affinity (e.g., in kcal/mol). nih.govdbpedia.org This allows for the prediction of the most likely binding mode and provides a qualitative ranking of binding strength. mdpi.comosti.gov

For example, docking studies of various plant-derived steroids and synthetic glucocorticoids into the GR have successfully predicted their binding orientations and identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., Gln570, Arg611, Gln642, Asn564, and Thr739) in the binding pocket. nih.govresearchgate.net Similar docking studies on this compound would predict its binding pose within the GR LBD, highlighting the crucial interactions that anchor it in place. While docking scores are approximations, they are invaluable for prioritizing compounds in drug discovery campaigns. nih.govosti.gov More accurate binding free energy calculations can then be performed using methods like MM-PBSA on the docked poses refined by MD simulations. frontiersin.org

Table 3: Hypothetical Docking Results for this compound with the Glucocorticoid Receptor (Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -9.5 | A strong predicted binding affinity |

| Key H-Bond Interactions | Asn564, Gln570, Arg611, Thr739 | Specific residues forming hydrogen bonds, crucial for anchoring the ligand |

| Key Hydrophobic Interactions | Leu563, Met604, Cys736 | Residues forming a hydrophobic pocket that stabilizes the steroid core |

High-Throughput Virtual Screening Methodologies for this compound Target Identification

High-Throughput Virtual Screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sci-hub.senih.gov This method is a cost-effective and rapid alternative to experimental high-throughput screening (HTS), allowing researchers to prioritize compounds for further experimental testing. sci-hub.sesygnaturediscovery.com In the context of this compound, where the specific biological targets might be numerous or not fully elucidated, HTVS serves as a powerful tool for target identification and hit discovery. sci-hub.se

The HTVS process for this compound target identification would typically involve the following steps:

Target Preparation: A library of potential protein targets is prepared. This requires obtaining the three-dimensional (3D) structures of these proteins, which can be sourced from experimental methods like X-ray crystallography or NMR, or predicted using homology modeling if experimental structures are unavailable. researchgate.net

Compound Library Preparation: A large database of chemical compounds is prepared for screening. These libraries can contain millions of molecules, ranging from commercially available compounds to virtual libraries of synthetically accessible molecules. sygnaturediscovery.com

Molecular Docking: The compound library is then computationally docked against the prepared protein targets. researchgate.net Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and estimate the binding affinity. researchgate.net

Ranking and Selection: The docked compounds are ranked based on a scoring function, which estimates the strength of the protein-ligand interaction. researchgate.net Top-scoring compounds are selected as "hits" for further experimental validation.

Two primary strategies can be employed in HTVS for this compound: structure-based and ligand-based screening. sygnaturediscovery.commeilerlab.org Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. meilerlab.org In contrast, ligand-based virtual screening (LBVS) is used when the target structure is unknown and relies on the chemical properties of known active molecules to find others with similar characteristics. meilerlab.orgiaanalysis.com

Table 1: Hypothetical HTVS Workflow for this compound Target Identification

| Step | Description | Tools & Techniques | Objective for this compound |

| 1. Target Library Generation | Assemble a collection of 3D structures of potential human proteins that this compound or its analogues might modulate. | PDB, Homology Modeling (e.g., SWISS-MODEL) | Identify potential primary and off-target interactions. |

| 2. Compound Library Curation | Select and prepare large-scale chemical databases for screening. | ZINC, Enamine REAL, PubChem | Screen millions of diverse compounds against selected targets. |

| 3. Docking Simulation | Perform molecular docking of the entire library against each target's binding site. | AutoDock Vina, Glide, DOCK | Predict binding poses and affinities of compounds. |

| 4. Hit Prioritization | Rank compounds using scoring functions and filter based on drug-like properties. | GlideScore, X-Score, Pharmacophore filtering | Select a manageable number of high-potential hits for in vitro testing. |

Validation Strategies for Molecular Docking Predictions and Scoring Functions

The reliability of any virtual screening campaign hinges on the accuracy of the molecular docking program and its associated scoring function. researchgate.net Therefore, rigorous validation is a critical prerequisite to ensure that the computational model can accurately predict the binding mode of ligands and distinguish between active and inactive compounds. redalyc.org This validation process is essential before embarking on large-scale screening for this compound analogues.

A common validation practice is to re-dock a co-crystallized ligand back into its corresponding protein's binding site. redalyc.org The accuracy is measured by the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful prediction. redalyc.org

Another robust validation method involves challenging the docking protocol with a set of known active ligands seeded within a much larger library of "decoy" molecules, which are compounds with similar physicochemical properties but different topology. The goal is to see if the scoring function can successfully identify the active compounds and rank them higher than the decoys. The performance is often evaluated using a Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. redalyc.org The area under the curve (AUC) provides a quantitative measure of the model's ability to discriminate between binders and non-binders. redalyc.org

Table 2: Hypothetical Validation of Docking Protocols for a Putative this compound Target

| Docking Program | Scoring Function | Re-docking RMSD (Å) | AUC for Decoy Set | Assessment |

| Glide | GlideScore SP | 0.85 | 0.88 | Excellent: High accuracy in pose prediction and good discrimination. |

| AutoDock Vina | Vina Score | 1.21 | 0.79 | Good: Acceptable pose prediction and reasonable discrimination. |

| Surflex-Dock | Surflex-Score | 1.45 | 0.75 | Acceptable: Good pose prediction and fair discrimination. |

| GOLD | GoldScore | 1.98 | 0.65 | Moderate: Acceptable pose prediction but weaker discrimination. |

Rational Design and Optimization Strategies for this compound Analogues

Rational drug design aims to create new molecules with specific biological activities based on an understanding of the molecular interactions involved. nih.gov For this compound, this involves designing analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

De Novo Design Approaches Based on this compound's Core Structure

De novo drug design is a computational strategy for creating entirely new molecules from scratch, rather than screening pre-existing compound libraries. ijpsonline.comresearchgate.net These algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. meilerlab.org This approach is particularly valuable for exploring novel chemical space and generating compounds with unique scaffolds that are distinct from known inhibitors. ijpsonline.com

For this compound, de novo design could be applied in two main ways:

Growing: Starting with the core scaffold of this compound placed in the target's active site, the algorithm would add functional groups or fragments in a step-wise manner, evaluating the energetic contribution of each addition.

Linking: The algorithm identifies "hot spots" within the binding pocket where individual functional groups (e.g., a hydrogen bond donor, an aromatic ring) could form favorable interactions. It then attempts to connect these fragments using a chemically reasonable linker, creating a complete molecule.

This approach could lead to the design of novel this compound analogues that maintain the key binding interactions of the parent molecule while introducing new features to enhance affinity or occupy previously unexplored sub-pockets of the target. mdpi.com

Integration of Ligand-Based and Structure-Based Design Principles for this compound Optimization

Drug design strategies are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.goviaanalysis.com SBDD utilizes the 3D structure of the biological target, while LBDD relies on knowledge of other molecules that bind to the target. iaanalysis.com Integrating these two approaches can lead to more robust and reliable models for optimizing this compound analogues. nih.gov

A hybrid approach for this compound could involve:

Pharmacophore Modeling (Ligand-Based): A set of known active this compound analogues would be analyzed to create a 3D pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity.

Structure-Based Docking: A large virtual library of compounds is docked into the 3D structure of this compound's target protein.

Integrated Filtering: The pharmacophore model is then used as a filter to screen the results of the molecular docking. Only the compounds that both fit well into the binding site (SBDD) and match the key chemical features of the pharmacophore (LBDD) are prioritized for synthesis and testing. This synergistic approach enhances the probability of identifying potent and novel lead compounds. nih.gov

Application of Machine Learning and Artificial Intelligence in this compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to build predictive models. mdpi.comindianabiosciences.org These technologies can be applied throughout the design pipeline for this compound analogues to accelerate discovery and improve the quality of candidate molecules. researchgate.netsynopsys.com

Key applications of AI/ML in this compound design include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on a dataset of this compound analogues with known activities to predict the potency of newly designed, unsynthesized compounds. mdpi.com

Generative Models: Deep learning techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs) can be trained on the structural features of this compound and its target to generate novel molecules that are predicted to be active. researchgate.net

Property Prediction: AI models can predict various properties of designed analogues, including solubility, metabolic stability, and potential toxicity, helping to filter out compounds with undesirable characteristics early in the design process. mdpi.commdpi.com

Table 3: Application of Machine Learning Models in this compound Analogue Design

| Machine Learning Model | Application in this compound Design | Expected Outcome |

| Random Forest / Support Vector Machine (SVM) | Develop QSAR models to predict biological activity. mdpi.com | Prioritization of analogues with the highest predicted potency. |

| Graph Convolutional Networks (GCNs) | Learn from the molecular graph to predict binding affinity and ADME properties. | More accurate predictions by capturing complex structural information. |

| Generative Adversarial Networks (GANs) | Generate novel molecular structures tailored to the this compound target's binding site. researchgate.net | Discovery of novel and diverse chemical scaffolds for this compound analogues. |

| Deep Neural Networks (DNNs) | Predict off-target effects and potential toxicity liabilities. | Early identification and removal of candidates with poor safety profiles. |

In Silico Prediction of this compound's Mechanistic ADME Properties

A significant cause of failure in drug development is poor pharmacokinetic properties, encapsulated by ADME: Absorption, Distribution, Metabolism, and Excretion. mdpi.comnih.gov Predicting these properties using computational (in silico) models early in the discovery phase for this compound analogues is crucial for reducing attrition rates and focusing resources on the most promising candidates. audreyli.comhelsinki.fi

In silico ADME prediction involves a range of computational methods:

Quantitative Structure-Property Relationship (QSPR): Similar to QSAR, QSPR models correlate molecular descriptors with physicochemical properties relevant to ADME, such as solubility, lipophilicity (logP), and plasma protein binding. helsinki.fi

Physiologically Based Pharmacokinetic (PBPK) Modeling: These models simulate the ADME processes in the body by integrating compound-specific data with physiological information, providing a holistic prediction of a drug's pharmacokinetic profile.

Metabolism Prediction: Software can predict which sites on a molecule like this compound are most likely to be metabolized by cytochrome P450 enzymes, helping to design analogues with improved metabolic stability. mdpi.com

By applying these models, researchers can screen this compound analogues for potential pharmacokinetic liabilities before they are ever synthesized, guiding the design process toward compounds with a higher probability of success in later developmental stages.

Table 4: Hypothetical In Silico ADME Profile for Designed this compound Analogues

| Compound ID | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeation |

| This compound | 450.5 | 3.5 | -4.2 | High | Yes |

| Analogue C-01 | 464.6 | 3.8 | -4.8 | High | Yes |

| Analogue C-02 | 478.5 | 2.9 | -3.5 | High | No |

| Analogue C-03 | 492.6 | 4.5 | -5.5 | Moderate | Yes |

| Analogue C-04 | 436.4 | 2.5 | -3.1 | High | No |

Computational Prediction of this compound's Metabolic Stability and Transformation Pathways

There is no publicly available research detailing the use of computational models to predict the metabolic stability or transformation pathways of this compound. In silico tools are commonly used in drug discovery to forecast how a compound will be metabolized by the body. numberanalytics.comsemanticscholar.org These methods, such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms, help identify parts of a molecule that are most likely to be chemically altered by metabolic processes, often referred to as "metabolic soft spots." numberanalytics.comchemrxiv.org By predicting these vulnerabilities, chemists can design analogues with improved stability. numberanalytics.com

Typical computational approaches for predicting metabolic pathways involve knowledge-based systems that use a library of known biotransformations to predict likely metabolites. nih.govresearchgate.net Tools like PathPred and MetStabOn leverage large databases of chemical reactions and machine learning to forecast the metabolic fate of a compound. semanticscholar.orgpharmafeatures.com However, no such analysis has been published for this compound.

Predictive Modeling of this compound's Interactions with Drug-Metabolizing Enzymes and Transporters

No specific studies were found that model the interactions between this compound and drug-metabolizing enzymes or transporters.

Drug-Metabolizing Enzymes: The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.govcore.ac.uk Computational methods, including molecular docking and 3D-QSAR, are frequently used to predict how a drug candidate will bind to the active site of these enzymes. nih.govnih.govmdpi.com These models are crucial for anticipating potential drug-drug interactions, where one drug might inhibit or induce the metabolism of another. nih.govnih.gov Despite the availability of these predictive technologies, their application to this compound has not been documented in the literature.

Drug Transporters: Drug transporters, such as ATP-binding cassette (ABC) and solute carrier (SLC) transporters, are membrane proteins that control the movement of substances into and out of cells. nih.govbioivt.com Their interaction with a drug can significantly affect its absorption, distribution, and excretion. nih.govnih.gov Computational models, including homology modeling and pharmacophore mapping, are employed to predict whether a compound is a substrate or an inhibitor of these transporters. nih.govnih.gov This is critical for avoiding unwanted drug-drug interactions and ensuring therapeutic efficacy. mit.edu However, no predictive modeling for this compound's interaction with any specific drug transporters has been reported.

Metabolism and Disposition of Cicortonide in Non Human Models

Preclinical Metabolite Profiling and Identification of Ciclesonide (B122086)

The biotransformation of ciclesonide has been characterized through a series of in vitro and in vivo studies, leading to the identification of its primary active metabolite and subsequent metabolic products.

In Vivo Metabolite Characterization and Elucidation in Non-human Biological Matrices

In vivo studies in animal models have corroborated and expanded upon the findings from in vitro systems. In rats, repeated inhalation of ciclesonide for four weeks resulted in the formation of the active metabolite, des-CIC, and its fatty acid ester conjugates, which were detectable in the lungs 27 hours after the last administration. ersnet.org Similarly, studies in rabbit nasal mucosa confirmed the formation of des-CIC-oleate and des-CIC-palmitate conjugates. researchgate.net The metabolism of ciclesonide in nasal mucosal homogenates was found to be consistent across several animal species, including rats, guinea pigs, rabbits, and dogs. nih.govresearchgate.net

Following intravenous administration in rats, ciclesonide is hydrolyzed to its biologically active metabolite, des-ciclesonide. fda.gov The primary metabolites detected in vivo in lung tissues are des-CIC and its fatty acid conjugates, particularly des-CIC oleate (B1233923) and des-CIC palmitate. ersnet.org

Comprehensive Delineation of Cicortonide's Metabolic Pathways

The metabolic pathway of ciclesonide is a multi-step process that begins with its activation and is followed by further metabolism and conjugation. Ciclesonide itself is a pro-drug with low affinity for the glucocorticoid receptor. nih.gov

The primary metabolic pathway involves the hydrolysis of ciclesonide by esterases at the C21 position to form the pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). nih.goversnet.org This activation occurs intracellularly, primarily in the airways. nih.gov Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor, approximately 100 times greater than the parent compound. nih.goversnet.org

Following its formation, des-CIC can undergo two main subsequent pathways:

Fatty Acid Conjugation: In the lungs and nasal tissues, des-CIC forms reversible conjugates with fatty acids, such as oleic acid and palmitic acid. nih.govnih.goversnet.org These fatty acid esters are pharmacologically inactive and serve as a depot, slowly releasing the active des-CIC over time. nih.gov

Hepatic Metabolism: In the liver, des-CIC is further metabolized by CYP3A4 into inactive, more polar metabolites, such as dihydroxylated des-CIC, which are then eliminated from the body. nih.govhres.ca

This dual pathway of local activation and depot formation in the target tissue, followed by systemic inactivation in the liver, contributes to the therapeutic profile of ciclesonide.

Mechanistic Absorption and Distribution Studies of Ciclesonide in Non-human Models

The absorption and distribution of ciclesonide are key determinants of its local efficacy and systemic exposure.

Investigations into Pre-systemic Metabolism of Ciclesonide

Ciclesonide undergoes significant pre-systemic metabolism. After intranasal or inhaled administration, ciclesonide is primarily hydrolyzed to its active metabolite, des-CIC, by esterases present in the nasal and airway mucosa. hres.canih.gov This on-site activation is a critical step in its mechanism of action. ersnet.org The parent compound and its active metabolite have negligible oral bioavailability (less than 1%) due to extensive first-pass metabolism in the gastrointestinal tract and liver. hres.ca This rapid and extensive pre-systemic metabolism minimizes systemic exposure to the active corticosteroid.

Assessment of this compound's Tissue Distribution Patterns in Preclinical Animal Models

Tissue distribution studies have provided insights into the localization of ciclesonide and its metabolites. Following intravenous administration of ciclesonide in rats, the volumes of distribution for ciclesonide and des-ciclesonide were found to be approximately 2.9 L/kg and 12.1 L/kg, respectively, indicating wide distribution. fda.gov Both ciclesonide and des-ciclesonide are highly bound to plasma proteins (≥ 99%). fda.gov

In a study comparing the tissue accumulation of des-CIC and budesonide (B1683875) in mice after 14 days of daily subcutaneous administration, des-CIC showed significantly more accumulation. nih.gov The tissue radioactivity of des-CIC was 2-3 times higher than that of budesonide in the majority of tissues at 24 hours and 5 days after the final dose. nih.gov The pattern of radioactivity distribution across most tissues was similar for both corticosteroids. nih.gov After a single dose, concentrations were low in most tissues but increased with repeated dosing. nih.gov

In vivo studies in rats have shown that after inhalation, ciclesonide and its metabolites are present in both the central and peripheral lung tissues. ersnet.org

Table 2: Tissue Distribution of Ciclesonide and its Metabolites in Preclinical Models

| Compound | Animal Model | Route of Administration | Key Distribution Findings |

| Ciclesonide / Des-ciclesonide | Rat | Intravenous | Wide distribution with volumes of distribution of ~2.9 L/kg and ~12.1 L/kg, respectively. fda.gov |

| Des-ciclesonide | Mouse | Subcutaneous | Significantly greater tissue accumulation compared to budesonide after 14 days of dosing. nih.gov |

| Ciclesonide & Metabolites | Rat | Inhalation | Present in both central and peripheral lung tissues. ersnet.org |

Excretion Pathways of this compound and its Metabolites in Non-human Models

Studies investigating the disposition of radiolabeled this compound in several non-human models, including the mouse, rat, rabbit, and dog, have demonstrated that the primary route of elimination for the compound and its metabolites is through the feces via biliary excretion. nih.gov Following both intravenous and oral administration of ¹⁴C-cicortonide, the recovery of the administered dose was high across all species, with over 90% accounted for in the excreta. nih.gov

The extensive metabolism of this compound leads to its active metabolite, desisobutyryl-ciclesonide, which is then further biotransformed into various other metabolites. nih.gov The elimination of these substances occurs predominantly through the biliary system into the gastrointestinal tract, ultimately being excreted in the feces. nih.gov This fecal/biliary route is the main pathway for the clearance of this compound-related material from the body in the non-human species studied. nih.gov

The metabolic pathways for this compound have been found to be qualitatively similar across mice, rats, rabbits, and dogs, as well as in comparison to humans. nih.gov This suggests a consistent pattern of metabolism and subsequent excretion across different mammalian species.

Data on Excretion of ¹⁴C-Cicortonide in Non-Human Models

| Species | Route of Administration | Primary Excretion Route | Total Recovery of Radioactivity | Reference |

| Mouse | Intravenous, Oral | Fecal/Biliary | >90% | nih.gov |

| Rat | Intravenous, Oral | Fecal/Biliary | >90% | nih.gov |

| Rabbit | Intravenous, Oral | Fecal/Biliary | >90% | nih.gov |

| Dog | Intravenous, Oral | Fecal/Biliary | >90% | nih.gov |

Advanced Analytical Methodologies for Cicortonide Research

Development and Validation of Novel Chromatographic and Spectrometric Techniques for Cicortonide

The development and validation of advanced analytical methods are crucial for the detailed study of this compound. These techniques provide the sensitivity and specificity required to understand its metabolic fate and to accurately measure its concentration in various matrices.

High-Resolution Mass Spectrometry for Precise this compound and Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound and its metabolites. This technology offers exceptional mass accuracy, enabling the determination of the elemental composition of molecules. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for separating and identifying metabolites from complex biological samples. The high resolution of modern instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, allows for the differentiation of isobaric interferences, which are compounds with the same nominal mass but different elemental formulas. This capability is critical for the unambiguous identification of this compound and its biotransformation products.

The process of metabolite identification using HRMS involves several steps. Initially, an untargeted analysis is often performed to obtain a comprehensive profile of all detectable metabolites. Data processing techniques, such as mass defect filtering and background subtraction, are then employed to specifically pinpoint drug-related compounds from the complex data matrix. Once potential metabolites are detected, their structures can be elucidated through tandem mass spectrometry (MS/MS) experiments, where the metabolite ions are fragmented to produce characteristic product ions, providing structural insights.

| Parameter | Significance in this compound Research |

| Mass Accuracy | Enables confident determination of the elemental composition of this compound and its metabolites, reducing ambiguity in identification. |

| Resolution | Allows for the separation of this compound and its metabolites from other co-eluting compounds with the same nominal mass, ensuring accurate quantification. |

| Sensitivity | Facilitates the detection and quantification of low-abundance metabolites, providing a more complete picture of this compound's metabolic pathways. |

| Tandem MS (MS/MS) | Provides structural information by fragmenting parent ions, which is essential for the definitive identification of unknown metabolites. |

Utilization of Advanced Separation Techniques (e.g., UHPLC-MS, SFC-MS) for this compound Analysis

To achieve optimal separation of this compound and its metabolites prior to mass spectrometric analysis, advanced chromatographic techniques are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (UHPLC-MS) is a widely used platform that offers significant advantages over conventional HPLC. The use of sub-2 µm particles in UHPLC columns results in higher separation efficiency, improved resolution, and faster analysis times.

Supercritical Fluid Chromatography (SFC) is another powerful separation technique that is gaining traction in pharmaceutical analysis. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. This technique often provides orthogonal selectivity to reversed-phase LC, meaning that compounds may elute in a different order, which can be advantageous for separating complex mixtures. SFC coupled with Mass Spectrometry (SFC-MS) is particularly noted for its high-speed capabilities and reduced organic solvent consumption, making it an environmentally friendly alternative.

| Technique | Principle | Advantages for this compound Analysis |

| UHPLC-MS | Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure, coupled to a mass spectrometer. | High resolution, speed, and sensitivity for complex mixture analysis. |

| SFC-MS | Separation using a supercritical fluid mobile phase, offering different selectivity compared to LC, coupled to a mass spectrometer. | Fast separations, reduced solvent waste, and orthogonal selectivity to LC. |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. While mass spectrometry provides information on molecular weight and elemental composition, NMR provides detailed insights into the specific arrangement of atoms within a molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the structure.

For more complex structures and for the unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide information on one-bond and multiple-bond correlations between protons and carbons, respectively. This wealth of information allows for the complete and unequivocal determination of the three-dimensional structure of this compound and any isolated metabolites.

Biophysical Techniques for Characterizing this compound-Target Interactions

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Binding Kinetics of this compound

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free techniques used to study the real-time kinetics of molecular interactions. Both methods involve immobilizing one binding partner (e.g., the target protein) onto a sensor surface and flowing the other binding partner (e.g., this compound) over it.

In SPR, a change in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, is measured. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. BLI operates on a similar principle but measures changes in the interference pattern of white light reflected from the sensor tip. While SPR is generally considered more sensitive and provides higher quality kinetic data, BLI offers higher throughput and is less prone to clogging with complex samples.

| Parameter | Description | Information Gained |

| Association Rate (ka) | The rate at which this compound binds to its target. | Insights into the speed of complex formation. |

| Dissociation Rate (kd) | The rate at which the this compound-target complex breaks apart. | Information on the stability of the complex over time. |

| Affinity (KD) | The ratio of kd to ka, representing the strength of the binding interaction. | A key parameter for ranking and optimizing |

Application of Radiochemical Techniques in this compound Disposition Studies

The investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of pharmaceutical research. For complex molecules like the synthetic glucocorticoid this compound, radiochemical techniques offer unparalleled sensitivity and specificity in elucidating these processes. The use of radiolabeled compounds allows for precise tracking and quantification within biological systems, providing critical data for understanding its mechanism of action and disposition.

Synthesis and Strategic Application of Radiolabeled this compound for Mechanistic Studies

The process would likely involve the introduction of a radioactive isotope, such as Fluorine-18 (¹⁸F), into the this compound molecule. This is a common strategy for corticosteroids intended for imaging and distribution studies. nih.gov The synthesis of [¹⁸F]-labeled corticosteroids is often achieved through a nucleophilic substitution reaction. nih.gov For instance, a suitable precursor of this compound, such as a derivative with a good leaving group (e.g., a tosylate or mesylate) at a position where the fluorine atom is to be introduced, would be reacted with [¹⁸F]fluoride.

The strategic placement of the radiolabel is crucial. For this compound, labeling with ¹⁸F would be a logical choice given its existing fluorine atom, potentially simplifying the synthesis by leveraging established fluorination chemistries. The resulting radiolabeled this compound would be chemically identical to the non-radioactive drug, ensuring that its biological behavior is representative of the therapeutic compound.

Once synthesized, radiolabeled this compound would be a powerful tool for various mechanistic studies, including:

Receptor Binding Assays: To quantify the affinity and selectivity of this compound for glucocorticoid receptors in different tissues.

In Vitro Metabolism Studies: Using liver microsomes or hepatocytes to identify metabolic pathways and major metabolites.

Cellular Uptake and Efflux Studies: To investigate the mechanisms by which this compound enters and exits target cells.

These studies, enabled by the synthesis of radiolabeled this compound, are fundamental to building a comprehensive understanding of its pharmacological profile.

Future Directions in Cicortonide Research

As a synthetic glucocorticoid that was developed but never brought to market, Cicortonide represents a unique chemical entity. Future research efforts could leverage its distinct structure to explore advanced methodologies in drug discovery and mechanistic analysis. The following areas outline potential future research trajectories for this compound and its analogues, focusing on cutting-edge technologies and analytical strategies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Cicortonide’s anti-inflammatory mechanisms in preclinical models?

- Methodological Answer : Use a combination of in vitro (e.g., cytokine inhibition assays in macrophage cell lines) and in vivo models (e.g., murine dermatitis models) with controlled variables (dose-response, vehicle controls). Include transcriptomic profiling (RNA-seq) to identify signaling pathways modulated by this compound. Validate findings via Western blot or ELISA for key proteins (e.g., TNF-α, IL-6) .

- Key Considerations : Ensure blinding in outcome assessments and power analysis for sample size determination to avoid Type I/II errors .

Q. How can researchers establish this compound’s efficacy thresholds in comparative studies with existing glucocorticoids?

- Methodological Answer : Design a randomized controlled trial (RCT) with PICOT framework:

- P : Patients with moderate atopic dermatitis; I : this compound (0.1% topical); C : Standard glucocorticoid (e.g., Betamethasone); O : Reduction in EASI score; T : 4-week follow-up.

- Use non-inferiority testing with predefined margins (e.g., ΔEASI ≤10%) .

Q. What safety profiling protocols are essential for this compound in long-term toxicity studies?

- Methodological Answer : Conduct OECD Guideline 407-compliant subchronic toxicity studies in rodents (90-day exposure). Monitor adrenal suppression via plasma ACTH/cortisol levels and histological adrenal gland analysis. Include recovery groups to assess reversibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous patient populations?

- Methodological Answer : Perform meta-regression to identify covariates (e.g., BMI, CYP3A4 polymorphisms) influencing bioavailability discrepancies. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interindividual variability .

- Example Contradiction : Higher AUC observed in obese patients vs. normal-weight cohorts—explore lipid solubility and tissue partitioning .

Q. What strategies validate this compound’s synergistic effects with calcineurin inhibitors while minimizing off-target immunosuppression?

- Methodological Answer : Employ factorial design experiments to test combination ratios (e.g., this compound + Tacrolimus). Use isobolographic analysis to distinguish additive vs. synergistic effects. Assess T-cell proliferation via CFSE dilution assays .

- Risk Mitigation : Include flow cytometry for lymphocyte subsets to monitor systemic immune suppression .

Q. How can advanced spectroscopic techniques (e.g., NMR crystallography) address uncertainties in this compound’s polymorphic stability?

- Methodological Answer : Compare polymorphs (Forms I-III) via synchrotron XRD and solid-state NMR to map hydrogen-bonding networks. Conduct accelerated stability testing (40°C/75% RH) with HPLC purity tracking .

- Critical Data : Tabulate dissolution rates and thermodynamic solubility profiles for each polymorph (Table 1) .

Guidelines for Literature Synthesis

- Systematic Reviews : Use PRISMA 2020 guidelines for this compound efficacy/safety meta-analyses. Highlight heterogeneity via I² statistics and explore publication bias with funnel plots .

- Critical Appraisal : Apply CASP checklists to evaluate RCT quality, focusing on allocation concealment and intention-to-treat analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.